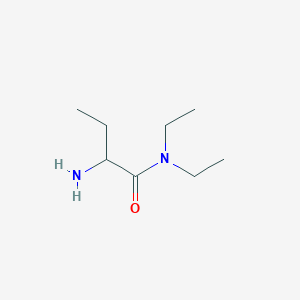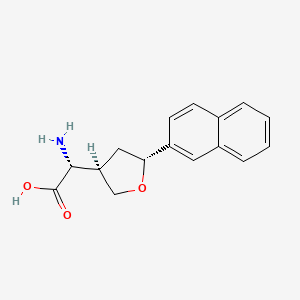
(R)-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is a chiral amino acid derivative This compound is characterized by the presence of a naphthalene ring, a tetrahydrofuran ring, and an amino acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the naphthalene moiety, and the incorporation of the amino acid group. Common synthetic routes may include:
Cyclization Reactions: Formation of the tetrahydrofuran ring through cyclization of appropriate precursors.
Aromatic Substitution: Introduction of the naphthalene ring via aromatic substitution reactions.
Amino Acid Coupling: Coupling of the amino acid moiety using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and scalability. Techniques such as continuous flow synthesis and the use of automated synthesizers can enhance the efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: Oxidation of the naphthalene ring to form quinones.
Reduction: Reduction of the naphthalene ring to form dihydronaphthalenes.
Substitution: Nucleophilic substitution reactions on the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation Products: Quinones, hydroxylated derivatives.
Reduction Products: Dihydronaphthalenes, tetrahydronaphthalenes.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating biological processes such as cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-((3S,5S)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid: The enantiomer of the compound, with similar structural features but different stereochemistry.
Naphthalene-based amino acids: Compounds with a naphthalene ring and an amino acid moiety, but lacking the tetrahydrofuran ring.
Tetrahydrofuran-based amino acids: Compounds with a tetrahydrofuran ring and an amino acid moiety, but lacking the naphthalene ring.
Uniqueness
®-2-Amino-2-((3R,5R)-5-(naphthalen-2-YL)tetrahydrofuran-3-YL)acetic acid is unique due to the combination of its chiral centers, naphthalene ring, and tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-[(3R,5R)-5-naphthalen-2-yloxolan-3-yl]acetic acid |
InChI |
InChI=1S/C16H17NO3/c17-15(16(18)19)13-8-14(20-9-13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-15H,8-9,17H2,(H,18,19)/t13-,14+,15+/m0/s1 |
Clave InChI |
FLIMQBPTGMIIPJ-RRFJBIMHSA-N |
SMILES isomérico |
C1[C@@H](CO[C@H]1C2=CC3=CC=CC=C3C=C2)[C@H](C(=O)O)N |
SMILES canónico |
C1C(COC1C2=CC3=CC=CC=C3C=C2)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
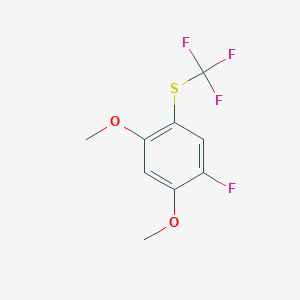

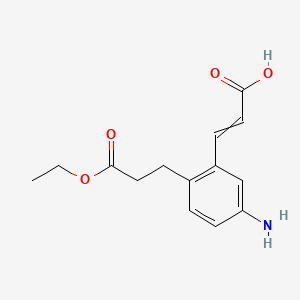
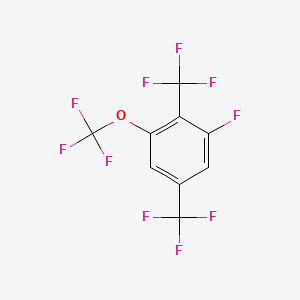
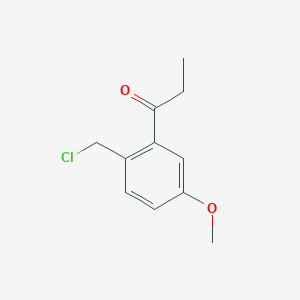
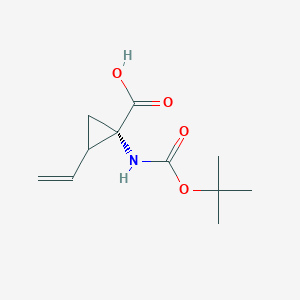
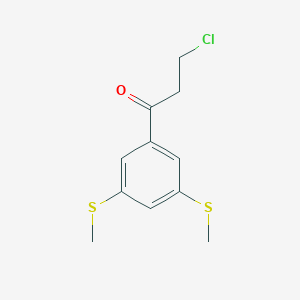
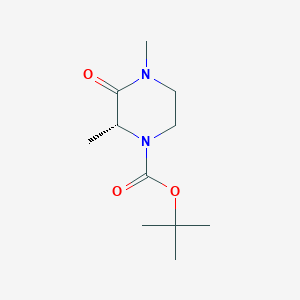
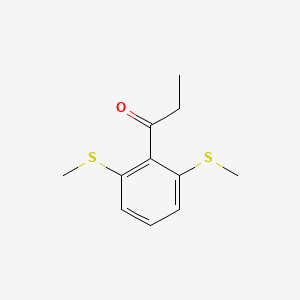
![2-[4-(Trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14057407.png)
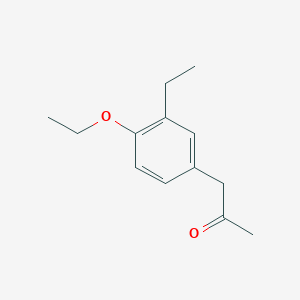
![tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
